[4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone
Overview
Description
4-(4-Chlorophenyl)piperazin-1-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a morpholine ring through a methanone linkage
Mechanism of Action
- Inhibition of AKR1C3 can impact hormone-related processes, making it a potential target for cancer therapy .
- Inhibition of AKR1C3 affects downstream pathways related to steroid hormone levels, potentially impacting cancer cell growth and hormone-related diseases .
- Impact on Bioavailability :
- This may impact cancer cell proliferation, hormone-related disorders, and other physiological processes .
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
The compound 4-(4-Chlorophenyl)piperazin-1-ylmethanone has been shown to be a potent and very isoform-selective inhibitor of the aldo-keto reductase enzyme AKR1C3 . This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and lipids. The compound interacts with the enzyme by forming hydrogen bonds between its carbonyl oxygen and the amino acids Tyrosine 55 and Histidine 117 in the ‘oxyanion hole’ of the enzyme .
Cellular Effects
The effects of 4-(4-Chlorophenyl)piperazin-1-ylmethanone on cellular processes are primarily related to its inhibitory action on the AKR1C3 enzyme By inhibiting this enzyme, the compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylmethanone involves the inhibition of the AKR1C3 enzyme . The compound binds to the enzyme’s active site, forming hydrogen bonds with specific amino acids. This binding interaction inhibits the enzyme’s activity, which can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
The metabolic pathways involving 4-(4-Chlorophenyl)piperazin-1-ylmethanone are not well-defined. Given its inhibitory action on the AKR1C3 enzyme, it is likely that the compound could influence steroid, prostaglandin, and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylmethanone typically involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)piperazin-1-ylmethanone
- 4-(4-Chlorophenyl)piperazin-1-ylmethanone
- 4-(4-Chlorophenyl)piperazin-1-ylmethanone
Uniqueness
4-(4-Chlorophenyl)piperazin-1-ylmethanone is unique due to its specific combination of a chlorophenyl group, piperazine ring, and morpholine ring. This unique structure contributes to its distinct pharmacological properties and its ability to selectively inhibit certain enzymes, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSIRFZJOTZBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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